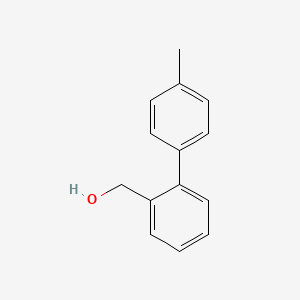

(4'-Methylbiphenyl-2-yl)-methanol

説明

(4'-Methylbiphenyl-2-yl)-methanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications and Material Synthesis

(4'-Methylbiphenyl-2-yl)-methanol is explored for its potential in catalytic processes and material synthesis. For instance, its methylation reactions, particularly in the presence of supercritical methanol, are of significant interest. Research by Horikawa et al. (2004) delves into the shape-selective methylation of 4-methylbiphenyl to produce 4,4'-dimethylbiphenyl using supercritical methanol over zeolite catalysts. This process is crucial for producing valuable monomers for thermotropic liquid crystals and engineering plastics. They found that combining supercritical methanol with SAPO-11 catalyst yields a high selectivity for 4,4'-dimethylbiphenyl, demonstrating the potential of this compound in advanced material synthesis (Horikawa et al., 2004).

Methylation Mechanisms

Another aspect of research focuses on understanding the methylation mechanisms involving this compound. Shen et al. (2000) investigated the methylation of 4-methylbiphenyl with methanol using modified zeolite catalysts. They discovered that specific modifications to the catalysts could enhance the selectivity towards the desired product, providing insights into the reaction mechanisms and how they can be optimized for industrial applications (Shen et al., 2000).

Advanced Polymer Synthesis

The role of this compound extends to the synthesis of advanced polymers. Research by Guo et al. (2003) and Guo et al. (2004) on the effects of hydrothermal treatment conditions and the modification of ZSM-5 catalysts highlights its importance in producing 4,4'-dimethylbiphenyl, a precursor for advanced polymers. These studies underline the chemical's versatility and potential in creating materials with enhanced properties (Guo et al., 2003); (Guo et al., 2004).

作用機序

Target of Action

Similar compounds such as anacetrapib and Valsartan target the CETP (Cholesteryl Ester Transfer Protein) and the renin-angiotensin system (RAS) respectively . These targets play crucial roles in cardiovascular homeostasis .

Mode of Action

For instance, Anacetrapib, a CETP inhibitor, was developed to treat elevated cholesterol levels . Valsartan, on the other hand, inhibits the angiotensin-converting enzyme (ACE) or blocks the action of angiotensin II on its AT1 receptor .

Biochemical Pathways

Compounds like anacetrapib and valsartan affect the lipid metabolism and blood pressure regulation pathways respectively .

Pharmacokinetics

The pharmacokinetics of similar compounds like anacetrapib and valsartan have been studied .

Result of Action

Similar compounds like anacetrapib and valsartan have shown to decrease cholesterol levels and blood pressure respectively .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .

生化学分析

Cellular Effects

It is speculated that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4’-Methylbiphenyl-2-yl)-methanol is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

[2-(4-methylphenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKTVZWAAJNVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)

![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)

![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)

![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)